molecular formula C35H39N3O5 B12799050 Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-piperidinyl)- CAS No. 134935-01-6

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-piperidinyl)-

Cat. No.: B12799050
CAS No.: 134935-01-6
M. Wt: 581.7 g/mol
InChI Key: QORIJNKYCKDNFI-RKKDRKJOSA-N
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Description

This uridine derivative is a chemically modified nucleoside designed to enhance stability, bioavailability, and target specificity. Key structural features include:

  • 2',3'-Dideoxy backbone: Removes hydroxyl groups at C2' and C3', conferring resistance to enzymatic degradation (e.g., by nucleoside phosphorylases or hydrolases) .
  • 5'-O-((4-Methoxyphenyl)diphenylmethyl) group: A bulky protecting group commonly used in oligonucleotide synthesis to block the 5'-hydroxyl during solid-phase synthesis, improving solubility and reducing off-target interactions .
  • 2'-(1-Piperidinyl) group: Introduces a nitrogen-containing heterocycle, which may enhance membrane permeability or modulate interactions with enzymes like uridine phosphorylase .

This compound is hypothesized to act as a prodrug or enzyme inhibitor, leveraging its modified structure to evade metabolic clearance while retaining biological activity.

Properties

CAS No.

134935-01-6

Molecular Formula

C35H39N3O5

Molecular Weight

581.7 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-piperidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C35H39N3O5/c1-25-23-38(34(40)36-32(25)39)33-31(37-20-10-5-11-21-37)22-30(43-33)24-42-35(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-18-29(41-2)19-17-28/h3-4,6-9,12-19,23,30-31,33H,5,10-11,20-22,24H2,1-2H3,(H,36,39,40)/t30-,31+,33+/m0/s1

InChI Key

QORIJNKYCKDNFI-RKKDRKJOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCC6

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCC6

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-piperidinyl)- typically follows a convergent multi-step approach:

  • Step 1: Protection of the 5'-Hydroxyl Group

    • The 5'-hydroxyl group of uridine is selectively protected using the 4-methoxyphenyl diphenylmethyl (MOP) group.
    • This bulky protecting group stabilizes the molecule and prevents side reactions at the 5' position during subsequent steps.
  • Step 2: Removal of 2' and 3' Hydroxyl Groups (Dideoxygenation)

    • The 2' and 3' hydroxyl groups are removed to form the dideoxy sugar moiety.
    • This is commonly achieved via reduction reactions, often involving radical or catalytic hydrogenation methods.
    • Literature reports indicate the use of reagents such as tributyltin hydride or catalytic hydrogenation under controlled conditions to selectively remove these hydroxyls without affecting other functional groups.
  • Step 3: Introduction of the 2'-(1-piperidinyl) Substitution

    • The 2' position is functionalized with a piperidinyl group.
    • This is typically done by nucleophilic substitution or reductive amination on an activated intermediate at the 2' position.
    • The piperidinyl group enhances the compound’s biological activity by improving binding affinity to target enzymes.
  • Step 4: Methylation at the 5-Position of the Pyrimidine Base

    • The 5-methyl group on the uracil base is introduced either by starting from 5-methyluridine or by methylation of uridine derivatives using methylating agents such as methyl iodide under basic conditions.
  • Step 5: Purification and Characterization

    • The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
    • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Detailed Synthetic Route and Yields

Based on literature and chemical databases, the following table summarizes key synthetic steps, reagents, and typical yields reported for similar compounds with the 5'-O-(4-methoxyphenyl)diphenylmethyl protection and dideoxy modifications:

Step Reaction Description Reagents/Conditions Typical Yield (%) Notes
1 5'-O-Protection with 4-methoxyphenyl diphenylmethyl chloride MOP-Cl, base (e.g., pyridine), room temp 85-90 Selective protection of 5'-OH
2 2',3'-Dideoxygenation Tributyltin hydride, AIBN, reflux or catalytic hydrogenation 60-89 Radical reduction; careful control needed
3 2'-Substitution with 1-piperidinyl group Piperidine, reductive amination conditions 70-80 Nucleophilic substitution or reductive amination
4 5-Methylation of pyrimidine base Methyl iodide, base (e.g., K2CO3), DMF 75-85 Methylation at 5-position of uracil
5 Purification Silica gel chromatography or preparative HPLC - Ensures high purity for biological use

Yields vary depending on reaction scale and conditions but are generally high for the protection and methylation steps, with moderate yields for the dideoxygenation and substitution steps due to their complexity.

Research Findings and Optimization Notes

  • Protection Group Selection: The 4-methoxyphenyl diphenylmethyl group is favored for its stability under acidic and basic conditions and its ease of removal when necessary. It also provides steric hindrance that prevents unwanted side reactions during dideoxygenation and substitution steps.

  • Dideoxygenation Challenges: The removal of 2' and 3' hydroxyl groups requires careful control to avoid over-reduction or degradation of the nucleoside base. Radical-based methods with tributyltin hydride and AIBN initiator are commonly used, but alternative catalytic hydrogenation methods have been explored to improve safety and environmental impact.

  • 2'-Piperidinyl Substitution: Introduction of the piperidinyl group enhances biological activity but requires selective activation of the 2' position. Reductive amination using piperidine and aldehyde intermediates has been reported as an efficient method, with optimization focusing on reaction time and temperature to maximize yield.

  • Methylation Efficiency: Starting from 5-methyluridine can simplify synthesis, but direct methylation of uridine derivatives is also effective. The choice depends on availability and cost of starting materials.

Summary Table of Preparation Methods

Preparation Aspect Methodology/Details Advantages Challenges
5'-O-Protection 4-methoxyphenyl diphenylmethyl chloride, base High selectivity, stable protection Requires careful purification
2',3'-Dideoxygenation Radical reduction (tributyltin hydride/AIBN) or catalytic hydrogenation Effective removal of hydroxyls Toxic reagents, reaction control
2'-Piperidinyl Substitution Reductive amination or nucleophilic substitution Enhances biological activity Selectivity and yield optimization
5-Methylation of Pyrimidine Methyl iodide with base or use of 5-methyluridine Straightforward methylation Side reactions possible
Purification Chromatography (silica gel, HPLC) High purity product Time-consuming

Chemical Reactions Analysis

Types of Reactions

2’Pip-5’(4MeOTrityl)dT undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are commonly used to introduce or replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like piperidine, sodium hydride, and various halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thymidine derivatives, while substitution reactions can introduce various functional groups at the 2’ position.

Scientific Research Applications

2’Pip-5’(4MeOTrityl)dT has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA and RNA interactions.

    Biology: Employed in the development of nucleic acid-based probes and sensors for detecting specific DNA or RNA sequences.

    Medicine: Utilized in the design of therapeutic oligonucleotides for gene therapy and antisense technology.

    Industry: Applied in the production of nucleic acid-based diagnostics and research tools.

Mechanism of Action

The mechanism of action of 2’Pip-5’(4MeOTrityl)dT involves its incorporation into oligonucleotides, where it can influence the stability and binding properties of the nucleic acid strands. The piperidine group at the 2’ position can enhance the compound’s binding affinity to complementary nucleic acid sequences, while the 4-methoxytrityl group serves as a protecting group during synthesis, preventing unwanted reactions at the 5’ position.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Differences Biological Implications References
5-Methyluridine Lacks 2',3'-dideoxy backbone and 5'-O-protecting group; retains 5-methyl uracil. Enhances RNA stability via improved base stacking; implicated in mRNA modification pathways .
5'-O-DMTr-2'-deoxyuridine Contains 5'-dimethoxytrityl (DMTr) group instead of (4-methoxyphenyl)diphenylmethyl. DMTr improves synthetic yield in oligonucleotide synthesis but may reduce in vivo stability .
1-((2-Hydroxyethoxy)methyl)-5-benzyluracil Replaces uridine with a uracil derivative; lacks sugar backbone modifications. Potent uridine phosphorylase inhibitor (IC50 ~1.4 nM), elevating plasma uridine levels .
Pseudouridine (Ψ) Isomerizes uridine’s glycosidic bond (C1'-N1 to C1'-C5); lacks chemical modifications. Increases mRNA translational efficiency and immune evasion; no enzymatic degradation resistance .
5-Fluorouridine Substitutes 5-hydrogen with fluorine; retains native sugar backbone. Metabolized to 5-fluorouracil (5-FU), a cytotoxic antimetabolite; high toxicity limits use .

Enzymatic Stability and Metabolism

  • Uridine Phosphorylase (UP) Inhibition : The 2',3'-dideoxy and 2'-piperidinyl groups likely reduce UP-mediated cleavage, contrasting with 5-fluorouridine, which is rapidly metabolized to toxic 5-FU .
  • Cytidine Deaminase Resistance : The 5-methyl group may hinder deamination, a common degradation pathway for uridine derivatives .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Target Compound 5-Methyluridine 5-Fluorouridine
Metabolic Half-Life Extended (dideoxy backbone reduces degradation) Short (native sugar backbone) Very short (rapid conversion to 5-FU)
Enzymatic Inhibition Moderate UP inhibition (piperidinyl group) None High (via 5-FU metabolites)
Toxicity Low (reduced metabolite toxicity) Low High (myelosuppression, GI toxicity)
Therapeutic Potential Antiviral/anticancer prodrug RNA modification studies Limited due to toxicity

Key Research Findings

Synthetic Feasibility :

  • The 5'-O-((4-methoxyphenyl)diphenylmethyl) group is introduced via reaction with DMTrCl in dry pyridine, analogous to DMTr protection in oligonucleotide synthesis (yield: ~75–85%) .
  • Silica gel chromatography (CHCl3/MeOH) is critical for purifying bulky trityl-protected intermediates .

Cytoprotection: Uridine analogs mitigate toxicity of chemotherapeutics (e.g., 5-FU) by competing for enzymatic binding sites .

Limitations: The bulky 5'-protecting group may hinder cellular uptake, necessitating prodrug strategies for in vivo applications . Limited data on in vivo pharmacokinetics require further validation in animal models .

Biological Activity

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-piperidinyl)- is a synthetic nucleoside derivative of uridine, notable for its complex structure and potential therapeutic applications. This compound has garnered attention in medicinal chemistry, particularly for its antiviral properties and its role in nucleic acid metabolism.

The molecular formula of this compound is C34H37N3O5C_{34}H_{37}N_{3}O_{5} with a molecular weight of approximately 567.27 daltons. Its structure features a unique 5'-O-((4-methoxyphenyl)diphenylmethyl) group and a 2'-substituted piperidine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC34H37N3O5C_{34}H_{37}N_{3}O_{5}
Molecular Weight567.27 g/mol
AppearanceSolid

Antiviral Properties

Research indicates that Uridine derivatives, including this compound, exhibit significant antiviral activity. They are believed to inhibit viral RNA synthesis by interacting with RNA polymerases, essential enzymes in the replication of viral genomes. The specific compound discussed has shown promise in modulating cellular pathways related to neuroprotection and inflammation, making it a candidate for further studies in antiviral therapies.

The compound may exert its effects through several mechanisms:

  • Inhibition of Viral RNA Polymerase : By mimicking natural nucleotides, it can interfere with the viral replication process.
  • Modulation of Cellular Signaling Pathways : It has been observed to influence pathways involved in inflammation and neuroprotection, potentially offering therapeutic benefits in conditions characterized by these processes.

Case Studies and Research Findings

  • Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar uridine derivatives effectively inhibited the replication of several RNA viruses. The findings suggested that structural modifications significantly enhance their antiviral potency .
  • Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that uridine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The study emphasized the role of these compounds in promoting cell survival and reducing inflammation .
  • Nucleotide Metabolism : A comprehensive review in Molecular Pharmacology discussed the interactions of uridine derivatives with enzymes involved in nucleotide metabolism, suggesting that they could serve as potential inhibitors or modulators .

Comparative Analysis with Similar Compounds

The following table compares Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-piperidinyl)- with other related compounds:

Compound NameStructure FeaturesUnique Aspects
UridineBasic nucleoside structureNaturally occurring; essential for RNA synthesis
5-MethyluridineMethyl group at position 5Modifies RNA stability; found in tRNA
CytidineSimilar sugar structurePyrimidine base; involved in DNA synthesis
AzidothymidineNucleoside analog with azido groupAntiretroviral drug; inhibits HIV replication

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce the 4-methoxyphenyl diphenylmethyl protecting group in modified uridine derivatives?

  • The 4-methoxyphenyl diphenylmethyl (MMTr) group is typically introduced via nucleophilic substitution or acid-catalyzed tritylation. For example, in analogous uridine derivatives, the 5'-OH group is selectively protected using 4-methoxyphenyldiphenylmethyl chloride under anhydrous conditions (e.g., DMF, pyridine) . Purification often involves column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. How can NMR spectroscopy confirm the substitution pattern of the 5-methyl and 2'-piperidinyl groups?

  • 1H NMR : The 5-methyl group typically appears as a singlet (~δ 1.8–2.2 ppm) due to lack of adjacent protons. The piperidinyl protons at the 2'-position show characteristic splitting patterns (e.g., δ 2.5–3.5 ppm for N-CH2 and δ 1.4–1.8 ppm for piperidinyl CH2 groups). 13C NMR distinguishes the quaternary carbon of the MMTr group (~δ 144–148 ppm) and the glycosidic carbon (C1') at ~δ 85–90 ppm .

Q. What protective group strategies are critical for synthesizing 2',3'-dideoxyuridine analogs?

  • The 2' and 3' hydroxyls are often deoxygenated via radical-mediated reactions (e.g., Barton-McCombie deoxygenation) or Mitsunobu reactions. The 5'-OH is protected with acid-labile groups like MMTr to prevent side reactions during deoxygenation. Deprotection is achieved using mild acids (e.g., 80% acetic acid) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for structurally similar uridine derivatives?

  • Discrepancies may arise from solvent effects, pH, or conformational dynamics. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations). For example, coupling constants (J values) in 1H NMR can confirm axial/equatorial substituent orientations .

Q. What strategies improve coupling efficiency of sterically hindered piperidinyl groups at the 2'-position?

  • Use bulky, non-nucleophilic bases (e.g., DBU) to minimize steric hindrance during SN2 reactions. Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reaction rates. Pre-activation of the uridine derivative with a leaving group (e.g., triflate) improves electrophilicity .

Q. Which SHELXL refinement techniques address disorder in the 4-methoxyphenyl diphenylmethyl moiety?

  • For disordered MMTr groups, apply PART and SUMP commands in SHELXL to model split positions. Use ISOR and SIMU restraints to maintain reasonable thermal motion. High-resolution data (d < 0.8 Å) and TWIN/BASF commands are critical for resolving twinning in crystals .

Methodological Considerations

  • X-ray Crystallography : For ambiguous electron density, combine SHELXD (direct methods) with iterative refinement in SHELXE. Validate hydrogen bonding networks (e.g., O-H···N interactions) using PLATON .
  • Mass Spectrometry : HR-ESI-MS with isotopic pattern analysis confirms molecular formula. For fragmentation studies, use CID (collision-induced dissociation) to identify key cleavage sites (e.g., glycosidic bond fragmentation at m/z 100–200) .

Data Contradiction Analysis

  • Conflicting Yields in Analog Synthesis : Variations in reported yields (e.g., 25% vs. 45% for similar compounds ) may stem from differences in purification (e.g., flash vs. gravity chromatography) or solvent purity. Optimize via TLC monitoring and inert atmosphere reactions.
  • Stereochemical Ambiguities : Use NOESY/ROESY to confirm spatial proximity of substituents (e.g., 5-methyl and piperidinyl groups). Compare with X-ray-derived torsion angles .

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